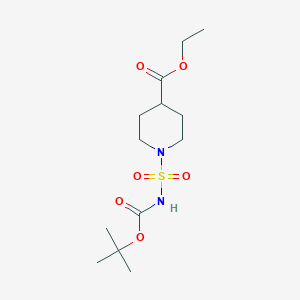

Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6S/c1-5-20-11(16)10-6-8-15(9-7-10)22(18,19)14-12(17)21-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHFRDIBQJGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654715 | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-25-6 | |

| Record name | Ethyl 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of other chemical entities, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of sulfonamide groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate exerts its effects involves its interaction with biological targets. The sulfamoyl group can act as a bioisostere for phosphate groups, allowing the compound to interfere with enzymatic processes that involve phosphorylation. The piperidine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4)

- Structure : Lacks the sulfamoyl group; features a Boc-protected piperidine nitrogen and an ethyl ester at the 4-position.

- Molecular Formula: C₁₃H₂₃NO₄; MW: 257.33 .

- Key Properties : Lower polarity (TPSA ≈ 55.4 Ų) compared to sulfamoyl-containing analogs due to the absence of sulfonyl and additional amine groups.

- Synthesis : Boc protection using di-tert-butyl carbonate and Et₃N in dioxane/water .

b. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)

- Structure : Boc-protected piperidine with a methoxy(methyl)carbamoyl group at the 4-position.

- Molecular Formula : C₁₃H₂₄N₂O₄; MW : 272.34 .

- Key Properties : Higher TPSA (64.6 Ų) and moderate solubility in polar solvents (e.g., THF, DCM).

- Applications : Intermediate for peptidomimetics or kinase inhibitors due to the carbamoyl group .

c. tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Structure : Boc-protected piperidine with a 4-methylpentyl chain at the 4-position.

- Molecular Formula: C₁₅H₂₉NO₂; MW: ~256.22 (calculated from HRMS data) .

- Key Properties : Hydrophobic (LogP ≈ 4.2) due to the alkyl chain; suitable for lipid-soluble drug candidates.

- Synthesis : Boc protection in dioxane/water with Et₃N .

d. Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS 291292-03-0)

- Structure : Piperidine with a chloronitrophenyl sulfonyl group at the 1-position and an ethyl ester at the 4-position.

- Molecular Formula : C₁₄H₁₇ClN₂O₆S; MW : 376.81 .

- Key Properties : High electrophilicity due to the nitro group; used in electrophilic substitution reactions .

Data Table: Comparative Analysis of Piperidine Derivatives

| Compound Name | CAS No. | Molecular Formula | MW | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | 55.4 | Boc (N), ethyl ester (C-4) |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)... | 139290-70-3 | C₁₃H₂₄N₂O₄ | 272.34 | 64.6 | Boc (N), methoxy(methyl)carbamoyl |

| tert-Butyl 4-(4-methylpentyl)piperidine... | - | C₁₅H₂₉NO₂ | ~256 | 38.7 | Boc (N), 4-methylpentyl chain |

| Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]... | 291292-03-0 | C₁₄H₁₇ClN₂O₆S | 376.81 | 109.0 | Chloronitrophenyl sulfonyl, ethyl ester |

| Target Compound | - | ~C₁₃H₂₂N₂O₆S | ~335 | ~110–120 | Boc-protected sulfamoyl, ethyl ester |

Note: Data for the target compound are inferred based on structural analogs.

Biological Activity

Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 302.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids or proteins.

- Interaction with Cellular Receptors : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which may be linked to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including those similar to this compound, possess antiviral properties. For instance, compounds containing β-amino acid moieties have demonstrated effectiveness against various viral strains, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) .

Antibacterial Activity

The compound's structure suggests potential antibacterial activity. Studies on related compounds have shown that modifications in the piperidine ring can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. For example, certain piperidine derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study 1: Antiviral Efficacy

- Case Study 2: Antibacterial Assessment

Data Tables

| Biological Activity | Test Organism | Concentration | Result |

|---|---|---|---|

| Antiviral | HSV-1 | 50 μg/mL | Significant reduction in viral titer |

| Antibacterial | E. coli | 32 μg/mL | Inhibition observed at MIC |

| Antimicrobial | Staphylococcus aureus | 64 μg/mL | Moderate inhibition |

Preparation Methods

Detailed Synthesis Steps

Protection of Piperidine-4-carboxylic Acid :

- Reagents : Piperidine-4-carboxylic acid, tert-butoxycarbonyl chloride (BocCl), triethylamine (TEA), dichloromethane (DCM).

- Conditions : Room temperature, under nitrogen atmosphere.

- Product : 1-Boc-piperidine-4-carboxylic acid.

-

- Reagents : 1-Boc-piperidine-4-carboxylic acid, sulfamoyl chloride, pyridine or TEA, DCM.

- Conditions : 0°C to room temperature.

- Product : 1-Boc-4-piperidinecarboxylic acid sulfamoyl chloride intermediate.

-

- Reagents : 1-Boc-4-piperidinecarboxylic acid sulfamoyl chloride intermediate, ethanol, sodium ethoxide or HCl.

- Conditions : Room temperature to reflux.

- Product : this compound.

Reagents and Conditions

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Protection | Piperidine-4-carboxylic acid, BocCl, TEA, DCM | Room temperature, N2 | 1-Boc-piperidine-4-carboxylic acid |

| 2. Sulfamoylation | 1-Boc-piperidine-4-carboxylic acid, sulfamoyl chloride, pyridine or TEA, DCM | 0°C to room temperature | 1-Boc-4-piperidinecarboxylic acid sulfamoyl chloride intermediate |

| 3. Esterification | Intermediate from step 2, ethanol, sodium ethoxide or HCl | Room temperature to reflux | This compound |

Research Findings and Applications

This compound is significant in medicinal chemistry due to its potential as a precursor for synthesizing therapeutic compounds. Its sulfonamide group is known for antibacterial properties, making it a valuable intermediate in drug discovery. The compound's unique structure allows it to participate in various chemical reactions, including palladium-catalyzed reactions, which are crucial in organic synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a sulfamoyl chloride derivative (e.g., N-Boc-sulfamoyl chloride) with ethyl piperidine-4-carboxylate under controlled alkaline conditions (pH 9–10) to ensure nucleophilic substitution. Reaction monitoring via TLC is essential to track intermediate formation. Post-reaction, precipitation is induced by chilling, followed by filtration and drying. Adjusting stoichiometry and reaction time optimizes yield .

Q. How should researchers purify and characterize this compound?

- Methodological Answer : Purification often employs recrystallization or column chromatography using ethyl acetate/hexane gradients. Characterization requires NMR (¹H/¹³C) to confirm the Boc-protected sulfamoyl group and piperidine ring integrity. Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches .

Q. What safety protocols are mandatory during handling?

- Methodological Answer : Use respirators (FFP3/N95), nitrile gloves, and goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with an eyewash station accessible. Avoid water during fire emergencies due to toxic fume risks; use dry chemical extinguishers instead .

**How is stability assessed under standard lab conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.